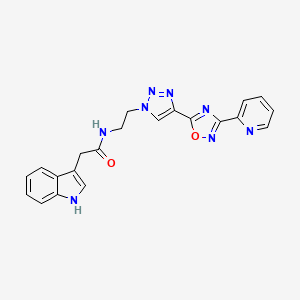

2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Description

The compound 2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a heterocyclic hybrid molecule combining indole, pyridine, 1,2,4-oxadiazole, and 1,2,3-triazole moieties linked via an acetamide-ethyl bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for antimicrobial, antiproliferative, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N8O2/c30-19(11-14-12-24-16-6-2-1-5-15(14)16)23-9-10-29-13-18(26-28-29)21-25-20(27-31-21)17-7-3-4-8-22-17/h1-8,12-13,24H,9-11H2,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJRPWCTBWLXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that incorporates several bioactive motifs. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes an indole ring, a pyridine moiety, and an oxadiazole derivative. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N6O2 |

| Molecular Weight | 368.41 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 70.5 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MICs) in the range of 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The antitumor potential of the compound was evaluated using various cancer cell lines. In vitro studies revealed that derivatives with similar structural features exhibited IC50 values ranging from 5 to 15 µM against human colon cancer (HCT116) and breast cancer (MCF7) cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Properties

Compounds with indole and oxadiazole frameworks have been investigated for their anti-inflammatory effects. A study reported that such compounds could significantly reduce nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating a potential role in managing inflammatory conditions .

Case Study 1: Antitumor Efficacy

In a recent study, a series of 1,2,4-oxadiazole derivatives were synthesized and tested for their antitumor activity against a panel of human cancer cell lines. The compound demonstrated a mean IC50 value of 9.4 µM , indicating promising antitumor activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various oxadiazole derivatives revealed that those with pyridine substitutions exhibited enhanced antibacterial activity. The compound was tested against multiple bacterial strains with results showing effective inhibition at concentrations as low as 16 µg/mL .

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further pharmacological evaluation:

Antimicrobial Activity

Research indicates that compounds containing indole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

- Indole Derivatives : Known for their broad-spectrum antibacterial effects, these derivatives have been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The presence of multiple pharmacophores (indole, oxadiazole, triazole) suggests potential anticancer activity:

- Studies have reported that oxadiazoles can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

Compounds with indole structures are often associated with anti-inflammatory activities. The combined structure may enhance these effects through various mechanisms:

- Research has highlighted that indoles can modulate inflammatory pathways, potentially providing a therapeutic avenue for inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds with promising results:

Comparison with Similar Compounds

Core Heterocyclic Components

The target compound’s unique architecture distinguishes it from analogues:

- Indole-Pyridine-Oxadiazole-Triazole Hybrid : The integration of four distinct heterocycles enables multi-target interactions. In contrast, compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () feature a simpler indole-oxadiazole-sulfanyl scaffold, lacking the triazole and pyridine units .

Substituent Effects

- Acetamide Linkers : The ethyl-acetamide bridge in the target compound may enhance solubility compared to bulkier linkers (e.g., sulfanyl groups in ) .

- Pyridine vs. Phenyl Groups : The pyridin-2-yl substituent in the oxadiazole ring (target compound) could improve metal-binding affinity relative to phenyl-substituted oxadiazoles (e.g., in ) .

Table 1: Structural Features of Comparable Compounds

Comparison with Analogues

- Benzimidazole Derivatives () : Synthesized via EDCI/HOBt-mediated coupling in DMF, followed by column chromatography .

- Hydroxyacetamides () : Employ pyridine/zeolite catalysts under reflux, emphasizing catalyst diversity for acetamide formation .

- Oxadiazole-Thiols (): Utilize CS₂ in ethanolic KOH for heterocyclization, a method less applicable to triazole synthesis .

Activity Trends

- Antimicrobial Potential: Oxadiazole-triazole hybrids (e.g., ’s 5-substituted indole-oxadiazoles) show notable antimicrobial activity, suggesting the target compound may share this trait .

- Enzyme Inhibition : Benzimidazole-acetamides () inhibit enzymes via heterocyclic H-bonding; the target compound’s pyridine and triazole groups may enhance such interactions .

- Antiproliferative Effects : Hydroxyacetamide derivatives () exhibit antiproliferative activity, which could extend to the target compound if tested .

Structural-Activity Relationships (SAR)

- Triazole vs. Oxadiazole Positioning : The 1,2,3-triazole in the target compound may offer metabolic stability over 1,2,4-triazoles due to reduced ring strain.

- Pyridine vs. Phenyl Substitution : Pyridine’s nitrogen atom could improve solubility and target binding compared to phenyl groups in ’s derivatives .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

- 1,3-Dipolar Cycloaddition : Copper-catalyzed (e.g., Cu(OAc)₂) click chemistry between azides and alkynes to form the triazole core .

- Oxadiazole Formation : Cyclization of amidoximes or nitrile oxides under reflux with catalysts like pyridine/zeolite .

- Amide Coupling : Activation of carboxylic acid groups (e.g., via CDI or HATU) for conjugation with amine-containing intermediates . Reaction conditions (e.g., tert-BuOH/H₂O solvent systems, 6–8 hours at room temperature) and purification methods (e.g., recrystallization in ethanol) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural validation?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) functional groups .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., triazole proton at δ 8.36 ppm, indole C-3 at ~125 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359, observed: 404.1348) .

- Elemental Analysis : Confirms purity by matching experimental vs. calculated C/H/N percentages .

Q. What structural features contribute to its potential bioactivity?

- Indole Moiety : Facilitates hydrophobic interactions and π-stacking with biological targets (e.g., enzymes, receptors) .

- Triazole-Oxadiazole Core : Enhances metabolic stability and hydrogen-bonding capacity .

- Pyridine Substitutent : Improves solubility and metal-coordination potential .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-oxadiazole core?

- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for regioselectivity in triazole formation .

- Solvent Optimization : Use mixed solvents (e.g., tert-BuOH/H₂O 3:1) to balance reactant solubility and reaction rate .

- Temperature Control : Reflux at 150°C for oxadiazole cyclization minimizes side products .

- Byproduct Analysis : Monitor intermediates via TLC (hexane/EtOAc 8:2) to adjust stoichiometry .

Q. How to resolve contradictions in NMR data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing triazole vs. pyridine protons) .

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What computational strategies predict target binding modes?

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., α-glucosidase) using crystal structures (PDB ID: 2ZE0) .

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent models .

- Pharmacophore Mapping : Align triazole-indole motifs with known inhibitors to identify critical residues .

Q. How to design analogs to improve pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.